molecular formula C12H10O4 B13971463 1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

1,4-Benzenediol, 2-(4-hydroxyphenoxy)-

Cat. No.: B13971463
M. Wt: 218.20 g/mol
InChI Key: GPCZPCRKPAEJIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- typically involves the reaction of hydroquinone with 4-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction mixture is heated to facilitate the formation of the ether linkage between the two aromatic rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-(4-hydroxyphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenediol, 2-(4-hydroxyphenoxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is unique due to the presence of an ether linkage between two benzene rings, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-(4-hydroxyphenoxy)benzene-1,4-diol

InChI

InChI=1S/C12H10O4/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,13-15H

InChI Key

GPCZPCRKPAEJIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=CC(=C2)O)O

Origin of Product

United States

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